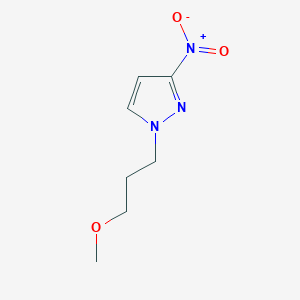
1-(3-Methoxypropyl)-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxypropyl)-3-nitro-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with a 3-methoxypropyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxypropyl)-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 3-Methoxypropyl Group: The final step involves the alkylation of the pyrazole ring with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methoxypropyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, base (e.g., sodium hydride).
Oxidation: m-Chloroperbenzoic acid, acetic acid.
Major Products:
Reduction: 1-(3-Methoxypropyl)-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Pyrazole N-oxides.
Applications De Recherche Scientifique
1-(3-Methoxypropyl)-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxypropyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound affects pathways related to inflammation, neurotransmission, and cellular metabolism.
Comparaison Avec Des Composés Similaires
1-(3-Methoxypropyl)-3-nitro-1H-pyrazole can be compared with other similar compounds:
1-(3-Methoxypropyl)-3-amino-1H-pyrazole: This compound, formed by the reduction of the nitro group, has different reactivity and biological activity.
1-(3-Methoxypropyl)-3-chloro-1H-pyrazole: This compound, formed by substitution of the nitro group with a chlorine atom, exhibits distinct chemical properties.
1-(3-Methoxypropyl)-3-hydroxy-1H-pyrazole: This compound, formed by hydrolysis of the nitro group, has unique applications in medicinal chemistry.
Uniqueness: this compound is unique due to its combination of a nitro group and a 3-methoxypropyl group on the pyrazole ring, which imparts specific electronic and steric properties, making it valuable for diverse applications.
Propriétés
Formule moléculaire |
C7H11N3O3 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
1-(3-methoxypropyl)-3-nitropyrazole |
InChI |
InChI=1S/C7H11N3O3/c1-13-6-2-4-9-5-3-7(8-9)10(11)12/h3,5H,2,4,6H2,1H3 |
Clé InChI |
ITOMYGRSVHFFPW-UHFFFAOYSA-N |
SMILES canonique |
COCCCN1C=CC(=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















